2-Bromo-3,5-dimethoxypyridine

Vue d'ensemble

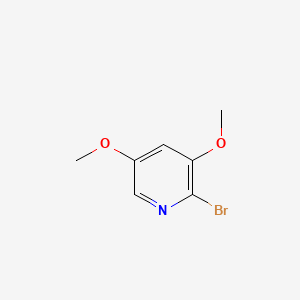

Description

2-Bromo-3,5-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxypyridine typically involves the bromination of 3,5-dimethoxypyridine. One common method includes the use of N-bromosuccinimide in acetonitrile, where the reaction is heated to reflux for about an hour . The product is then purified by flash chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3,5-dimethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

2-Bromo-3,5-dimethoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for pharmaceutical research.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-3,5-dimethoxypyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The bromine atom facilitates the oxidative addition step, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

2-Bromopyridine: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

3,5-Dimethoxypyridine: Lacks the bromine atom, limiting its use in coupling reactions.

Uniqueness: 2-Bromo-3,5-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of complex molecules .

Activité Biologique

- Molecular Formula : C_8H_10BrN_1O_2

- Molecular Weight : Approximately 232.07 g/mol

The presence of bromine and methoxy groups can influence the compound's reactivity and biological interactions. The steric hindrance introduced by these substituents affects its binding affinity to various biological targets.

Biological Activity Overview

While direct studies on 2-Bromo-3,5-dimethoxypyridine are scarce, related compounds exhibit significant biological activities:

- Antioxidant Properties : Compounds similar to this compound have been utilized in synthesizing antioxidants. For instance, pyridine derivatives are known to exhibit chain-breaking properties in oxidative stress scenarios.

- Enzyme Inhibition : Research indicates that pyridine derivatives can act as enzyme inhibitors, particularly in metabolic pathways relevant to diseases such as diabetes. A study highlighted how certain pyridine analogues inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment .

- Antimicrobial Activity : Some studies have demonstrated that pyridine derivatives possess antimicrobial properties, making them candidates for further exploration in drug development against infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes findings from related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine at the 3-position | Antimicrobial activity |

| 4-Dimethoxypyridine | Dimethoxy groups at the 4-position | Antioxidant properties |

| 2-Bromopyridine | Bromine at the 2-position | Enzyme inhibition |

These findings suggest that the positioning of substituents significantly influences the compound's biological effects.

Case Studies

- Antidiabetic Activity : A study investigated compounds structurally similar to this compound as potential PTP1B inhibitors. The lead compound demonstrated an IC50 of 0.86 μM and improved insulin sensitivity in diabetic models . This underscores the potential for similar derivatives to exhibit therapeutic effects.

- Antioxidant Synthesis : Research on synthesizing antioxidants from pyridine precursors indicated that modifications at specific positions can enhance antioxidant efficacy. This suggests that this compound might be a valuable intermediate in developing antioxidant agents.

Propriétés

IUPAC Name |

2-bromo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZIZRDEGATWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.